Cas no 87266-37-3 (2-imidazol-1-ylacetic acid;hydrochloride)

2-Imidazol-1-ylacetic acid hydrochloride is a versatile organic compound featuring an imidazole ring linked to an acetic acid moiety, with a hydrochloride salt enhancing its solubility and stability. This compound is particularly valuable in pharmaceutical and biochemical research, where it serves as a key intermediate in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its imidazole group enables participation in coordination chemistry and catalysis, while the carboxylic acid functionality allows for further derivatization. The hydrochloride form ensures improved handling and storage properties. This product is suitable for applications in medicinal chemistry, ligand design, and as a building block for complex molecular architectures.
2-imidazol-1-ylacetic acid;hydrochloride structure
87266-37-3 structure
商品名:2-imidazol-1-ylacetic acid;hydrochloride
CAS番号:87266-37-3
MF:C5H7ClN2O2
メガワット:162.574280023575
MDL:MFCD00050629
CID:61065
PubChem ID:13045369

2-imidazol-1-ylacetic acid;hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(1H-Imidazol-1-yl)acetic acid hydrochloride
    • Imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-acetic acid hydrochloride
    • 2-imidazol-1-ylacetic acid,hydrochloride
    • (1H-Imidazol-1-yl)-acetic acid
    • 1H-imidazol-1-ylacetic acid hydrochloride
    • 1H-Imidazole-1-aceticacid,monohydrochloride
    • Acetic acid,2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid monohydrochloride
    • Acetic acid, 2-(1H-imidazol-1-yl) hydrochloride
    • 1H-Imidazole-1-acetic acid HCl
    • zlchem 363
    • PubChem8383
    • PubChem7609
    • 1H-Imidazole-1-acetic acid, monohydrochloride
    • ZLC0207
    • JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • BCP1818
    • 2-imidazol-1-ylacetic acid;hydrochloride
    • 1H-Imidazole-1-acetic acid, monohydrochloride (9CI)
    • (1H-Imidazol-1-yl)acetic acid hydrochloride
    • 1-Imidazoleacetic acid hydrochloride
    • 1-Imidazolylacetic acid hydrochloride
    • DB-005096
    • MFCD00050629
    • G71800
    • BCP18186
    • 2-(1-imidazolyl)acetic acid hydrochloride
    • 87266-37-3
    • EN300-38979
    • DTXSID80516159
    • 1H-Imidazole-1-acetic acid mono hydrochloride
    • AC-6808
    • (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1)
    • AKOS015892557
    • SY041807
    • AC-2878
    • 1H-Imidazole-1-acetic acid mono, HCl
    • 2-(1H-imidazol-1-yl)aceticacidhydrochloride
    • 1h-imidazoleacetic acid hydrochloride
    • 2-(1-imidazolyl) acetic acid hydrochloride
    • SCHEMBL1904485
    • CS-0043865
    • 1H-Imidazoleacetic acid HCl
    • MDL: MFCD00050629
    • インチ: 1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H
    • InChIKey: JKZJSYXGKHQHRA-UHFFFAOYSA-N
    • ほほえんだ: Cl.O=C(CN1C=CN=C1)O

計算された属性

  • せいみつぶんしりょう: 162.02000
  • どういたいしつりょう: 162.0196052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 116
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1

じっけんとくせい

  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 392.1±25.0 °C at 760 mmHg
  • フラッシュポイント: 190.9±23.2 °C
  • PSA: 55.12000
  • LogP: 0.76970
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

2-imidazol-1-ylacetic acid;hydrochloride セキュリティ情報

2-imidazol-1-ylacetic acid;hydrochloride 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-imidazol-1-ylacetic acid;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114505-25g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 97%
25g
¥575.00 2024-04-27
Ambeed
A158269-5g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 97%
5g
$24.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHL012-1-25G
2-imidazol-1-ylacetic acid;hydrochloride
87266-37-3 95%
25g
¥ 277.00 2023-04-13
abcr
AB492151-25 g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride; .
87266-37-3
25g
€196.60 2023-04-20
Enamine
EN300-38979-0.5g
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
0.5g
$21.0 2023-02-10
TRC
I385638-1g
2-(1H-Imidazol-1-yl)acetic Acid Hydrochloride
87266-37-3
1g
$ 51.00 2023-09-07
abcr
AB492151-5 g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride; .
87266-37-3
5g
€98.30 2023-04-20
Fluorochem
225063-10g
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
87266-37-3 95%
10g
£32.00 2022-02-28
Enamine
EN300-38979-0.05g
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
0.05g
$19.0 2023-02-10
Enamine
EN300-38979-1.0g
2-(1H-imidazol-1-yl)acetic acid hydrochloride
87266-37-3
1.0g
$26.0 2023-02-10

2-imidazol-1-ylacetic acid;hydrochloride 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Solvents: Dichloromethane ;  15 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  8 h, 25 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
リファレンス
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
リファレンス
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux; 6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 2 h, reflux
リファレンス
Zoledronic acid synthesis and waste treatment
Hu, Hankun; et al, Zhongguo Yaoshi (Wuhan, 2010, 13(7), 961-963

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, reflux
リファレンス
Synthesis of zoledronate
Xiao, Tao; et al, Hecheng Huaxue, 2002, 10(5), 428-429

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
リファレンス
Oxidation of olefins using molecular oxygen catalyzed by a part per million level of recyclable copper catalyst under mild conditions
Yang, Guoqiang; et al, Green Chemistry, 2017, 19(3), 675-681

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate ;  rt; rt → reflux; 10 h, reflux
1.2 Reagents: Water
2.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  1 h, -15 - -10 °C; -10 °C → -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Isopropanol ;  0.5 h, -10 - 0 °C; 0 °C → rt; 0.5 h, rt; 0.5 h, rt; 1 h, rt
リファレンス
Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid
Singh, Santosh Kumar; et al, Beilstein Journal of Organic Chemistry, 2008, 4,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 50 °C
リファレンス
Phenol oxidation catalyzed by a simple water-soluble copper catalyst with an imidazole salt tag
Yang, Guoqiang; et al, Catalysis Communications, 2012, 26, 132-135

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
リファレンス
Cell Permeable Imidazole-Desferrioxamine Conjugates: Synthesis and In Vitro Evaluation
Pramanik, Shreya; et al, Bioconjugate Chemistry, 2019, 30(3), 841-852

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
リファレンス
Potentiating the Anticancer Properties of Bisphosphonates by Nanocomplexation with the Cationic Amphipathic Peptide, RALA
Massey, Ashley S.; et al, Molecular Pharmaceutics, 2016, 13(4), 1217-1228

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ;  30 min, rt
1.2 30 min, rt; 7 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  25 °C; 15 h, 25 °C
リファレンス
Synergistic cooperation of bi-active hydrogen atoms in protic carboxyl imidazolium ionic liquids to push cycloaddition of CO2 under benign conditions
Wang, Tengfei; et al, Journal of Molecular Liquids, 2019, 296,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Sodium iodide Solvents: Acetone ;  7 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
リファレンス
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
リファレンス
Development of imidazole alkanoic acids as mGAT3 selective GABA uptake inhibitors
Hack, Silke; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1483-1498

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 h, reflux; 2 h
リファレンス
Improved synthesis of zoledronate sodium
Hao, Er-jun; et al, Huaxue Shiji, 2009, 31(5), 383-385

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium iodide Solvents: Acetonitrile
2.1 Reagents: Hydrochloric acid
リファレンス
An improved and convenient procedure for the synthesis of 1-substituted imidazoles
Kamijo, Tetsuhide; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(4), 1213-21

2-imidazol-1-ylacetic acid;hydrochloride Raw materials

2-imidazol-1-ylacetic acid;hydrochloride Preparation Products

2-imidazol-1-ylacetic acid;hydrochloride 関連文献

2-imidazol-1-ylacetic acid;hydrochlorideに関する追加情報

2-Imidazol-1-ylacetic Acid Hydrochloride (CAS No: 87266-37-3)

2-Imidazol-1-ylacetic acid hydrochloride is a compound with the CAS registry number 87266-37-3, and it belongs to the class of organic compounds known as imidazole derivatives. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of an imidazole ring attached to an acetic acid group, with the hydrochloride salt form being the most commonly studied and utilized variant.

Recent studies have highlighted the antimicrobial properties of 2-imidazol-1-ylacetic acid hydrochloride, particularly against a wide range of bacterial and fungal pathogens. Researchers have found that this compound exhibits potent inhibitory effects on the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, making it a promising candidate for the development of new antimicrobial agents. The mechanism of action involves disruption of cellular membranes and inhibition of essential enzymatic pathways, which are critical for microbial survival.

In addition to its antimicrobial activity, 2-imidazol-1-ylacetic acid hydrochloride has also been explored for its potential in cancer therapy. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. The ability to selectively target cancer cells while sparing healthy cells makes this compound a valuable lead for the development of targeted anticancer therapies. Furthermore, its ability to modulate key signaling pathways, such as the PI3K/AKT/mTOR pathway, has been extensively investigated in recent research.

The synthesis of 2-imidazol-1-ylacetic acid hydrochloride involves a multi-step process that typically begins with the preparation of imidazole derivatives followed by alkylation or acylation reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality.

Another area where 2-imidazol-1-ylacetic acid hydrochloride has shown promise is in agricultural applications. Studies have demonstrated its potential as a plant growth regulator, capable of enhancing crop yield and improving stress tolerance in plants. The compound's ability to modulate plant hormone signaling pathways, particularly auxin-related pathways, has been attributed to its structural similarity to natural auxins. This property makes it a valuable tool for developing eco-friendly agricultural solutions that can address challenges posed by climate change and soil degradation.

From a materials science perspective, 2-imidazol-1-ylacetic acid hydrochloride has been investigated for its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The imidazole moiety serves as a versatile ligand due to its ability to coordinate with a wide range of metal ions. Recent research has focused on exploiting this property to design MOFs with enhanced catalytic activity, gas adsorption capabilities, and drug delivery applications.

In conclusion, 2-imidazol-1-ylacetic acid hydrochloride (CAS No: 87266-37-3) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methods and mechanistic understanding, position it as a valuable tool for addressing pressing challenges in medicine, agriculture, and materials science. Continued research into its biological activities and chemical properties is expected to unlock even more potential uses for this intriguing compound.

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